molecular formula C13H18N2 B13287279 N-(Cyclohex-3-en-1-ylmethyl)-6-methylpyridin-3-amine

N-(Cyclohex-3-en-1-ylmethyl)-6-methylpyridin-3-amine

Cat. No.: B13287279
M. Wt: 202.30 g/mol
InChI Key: FUPVEBYYIIKLGE-UHFFFAOYSA-N
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Description

N-(Cyclohex-3-en-1-ylmethyl)-6-methylpyridin-3-amine is an organic compound that features a cyclohexene ring attached to a pyridine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclohex-3-en-1-ylmethyl)-6-methylpyridin-3-amine typically involves the reaction of cyclohex-3-en-1-ylmethylamine with 6-methylpyridin-3-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in scaling up the production while maintaining the purity and yield of the product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction of the pyridine ring can yield piperidine derivatives.

    Substitution: The amine group can participate in various substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Piperidine derivatives.

    Substitution: Amides, secondary amines.

Scientific Research Applications

N-(Cyclohex-3-en-1-ylmethyl)-6-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(Cyclohex-3-en-1-ylmethyl)-6-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(Cyclohex-3-en-1-ylmethyl)-6-fluoropyridin-3-amine
  • N-(Cyclohex-3-en-1-ylmethyl)-4-methoxyaniline

Comparison: N-(Cyclohex-3-en-1-ylmethyl)-6-methylpyridin-3-amine is unique due to the presence of both a cyclohexene ring and a methyl-substituted pyridine ring. This combination imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)-6-methylpyridin-3-amine

InChI

InChI=1S/C13H18N2/c1-11-7-8-13(10-14-11)15-9-12-5-3-2-4-6-12/h2-3,7-8,10,12,15H,4-6,9H2,1H3

InChI Key

FUPVEBYYIIKLGE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NCC2CCC=CC2

Origin of Product

United States

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